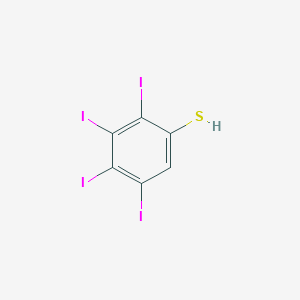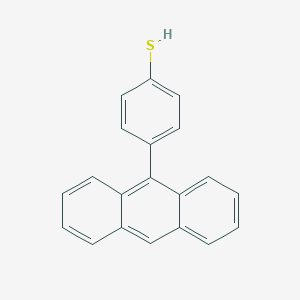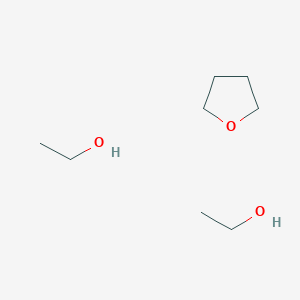![molecular formula C29H36O2 B14233087 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene CAS No. 566940-21-4](/img/structure/B14233087.png)
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two 4-[(2S)-2-methylbutoxy]phenyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron(III) chloride catalyst, nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
科学的研究の応用
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
作用機序
The mechanism by which 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,4-Diisopropyl-2-methylbenzene
- 1,4-Bis(2-methylstyryl)benzene
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene
Uniqueness
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is unique due to its specific substitution pattern and the presence of the 2-methylbutoxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
特性
CAS番号 |
566940-21-4 |
|---|---|
分子式 |
C29H36O2 |
分子量 |
416.6 g/mol |
IUPAC名 |
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-6-21(3)19-30-27-13-8-24(9-14-27)26-12-17-29(23(5)18-26)25-10-15-28(16-11-25)31-20-22(4)7-2/h8-18,21-22H,6-7,19-20H2,1-5H3/t21-,22-/m0/s1 |
InChIキー |
OLEANPIDJVQWNK-VXKWHMMOSA-N |
異性体SMILES |
CC[C@H](C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC[C@@H](C)CC)C |
正規SMILES |
CCC(C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCC(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


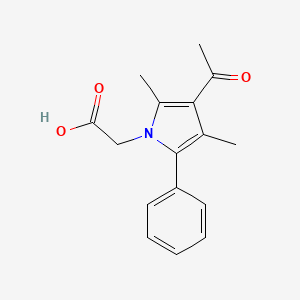
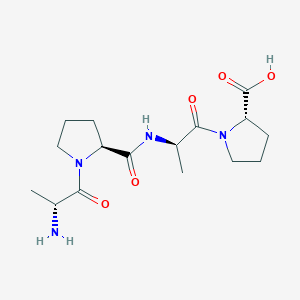
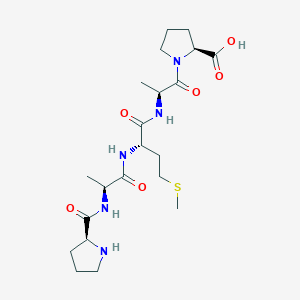
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)
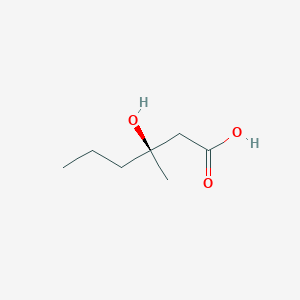
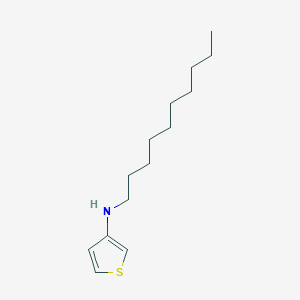
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
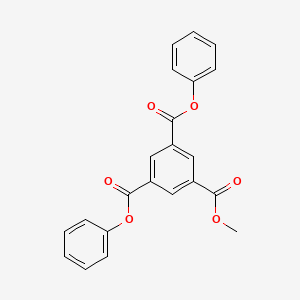
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
